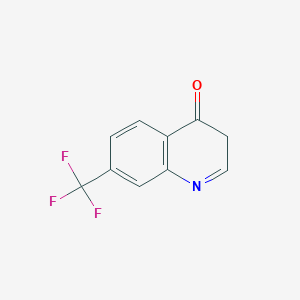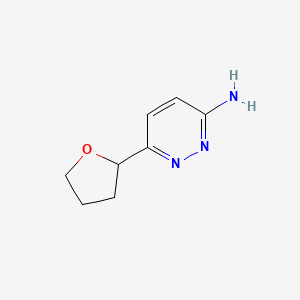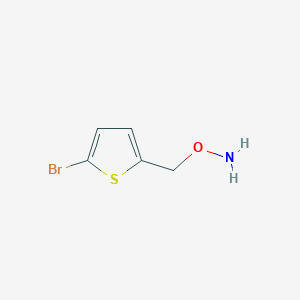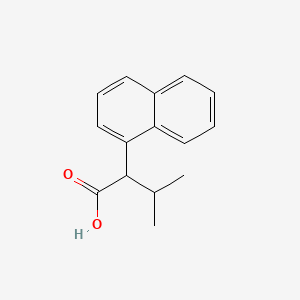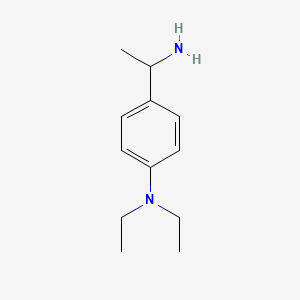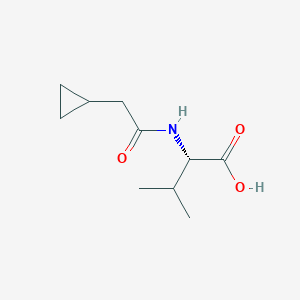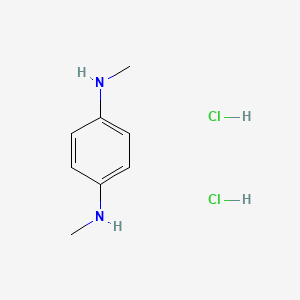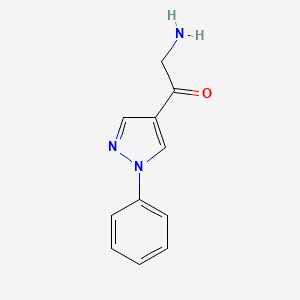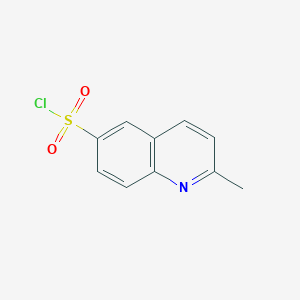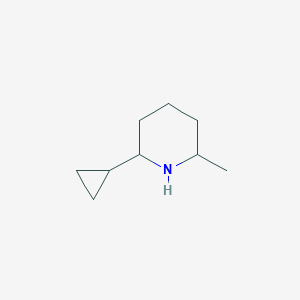
2-Cyclopropyl-6-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-6-methylpiperidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H17N It is a derivative of piperidine, characterized by the presence of a cyclopropyl group at the second position and a methyl group at the sixth position of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with 2-methyl-1,5-dibromopentane under basic conditions to form the desired piperidine derivative. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can also be employed to improve the reaction rate and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropyl-6-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopropyl group, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-6-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-6-methylpiperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The cyclopropyl group can enhance the compound’s binding affinity and selectivity towards certain receptors, thereby modulating its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic nitrogen-containing heterocycle with a wide range of applications in drug synthesis.
2,2,6,6-Tetramethylpiperidine: Known for its steric hindrance and use in selective oxidation processes.
Cyclopropylamine: A precursor in the synthesis of cyclopropyl-containing compounds.
Uniqueness: 2-Cyclopropyl-6-methylpiperidine is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2-cyclopropyl-6-methylpiperidine |
InChI |
InChI=1S/C9H17N/c1-7-3-2-4-9(10-7)8-5-6-8/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
PLCIYGHHBGNHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)

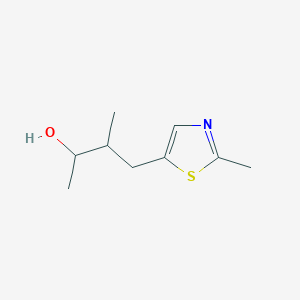
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)

